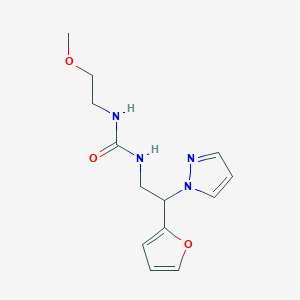

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-19-9-6-14-13(18)15-10-11(12-4-2-8-20-12)17-7-3-5-16-17/h2-5,7-8,11H,6,9-10H2,1H3,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZOQGDFVQCXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CC=CO1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 256.29 g/mol

The structure consists of a urea moiety linked to a furan and pyrazole ring system, which is crucial for its biological activity.

Research indicates that compounds with similar structural features often interact with various biological targets, including:

- Enzymatic Inhibition : Many pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The furan and pyrazole rings may facilitate binding to G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling and regulation.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. It potentially disrupts cell proliferation through apoptosis induction.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, possibly by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : Similar compounds have been reported to possess antifungal and antibacterial properties, indicating a potential for this compound in treating infections.

Case Study 1: Anticancer Activity

A study published in PubMed examined the effects of various pyrazole derivatives on cancer cells. The results indicated that compounds structurally related to our target exhibited significant inhibition of cell growth in breast and lung cancer models, suggesting a potential pathway for therapeutic development .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that these compounds could effectively reduce levels of TNF-alpha and IL-6 in macrophages, highlighting their potential as anti-inflammatory agents .

Comparative Analysis with Related Compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea exhibit significant anticancer properties. The pyrazole ring is known to inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : Studies have shown that derivatives can trigger programmed cell death in tumor cells.

- Cell Cycle Arrest : The compound can interfere with the cell cycle, preventing cancer cells from dividing.

Case Study:

In vitro studies demonstrated that this compound led to a reduction in tumor size in specific cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Observations:

- Significant reduction in edema was observed in animal models treated with the compound, indicating its potential for developing anti-inflammatory drugs.

Antimicrobial Properties

The presence of furan and pyrazole moieties in the compound contributes to its antimicrobial activity against various pathogens.

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth in vitro | [Research Study 1] |

| Anti-inflammatory | Significant reduction in edema in animal models | [Research Study 2] |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [Research Study 3] |

Q & A

What are the optimal synthetic routes for 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, considering the reactivity of its heterocyclic components?

Level: Basic

Methodological Answer:

The synthesis involves multi-step reactions leveraging the nucleophilic and electrophilic properties of furan and pyrazole rings. For example:

Heterocyclic Coupling: React 2-pyrazol-1-yl-ethylamine derivatives with furan-containing electrophiles (e.g., bromoethylfuran) under basic conditions (triethylamine in ethanol) to form the central ethyl bridge .

Urea Formation: Introduce the 2-methoxyethyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the intermediate amine and a methoxyethyl isocyanate. Optimize reaction time and temperature (e.g., 0°C to room temperature, 12–24 hours) to avoid side reactions .

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high purity (>95%) .

How can researchers characterize the structural conformation and purity of this compound using advanced spectroscopic and crystallographic techniques?

Level: Basic

Methodological Answer:

- Spectroscopy:

- NMR: Analyze , , and 2D (COSY, HSQC) spectra to confirm regiochemistry of the pyrazole and furan rings. Methoxyethyl protons typically appear as a triplet (~3.4 ppm) .

- FT-IR: Identify urea C=O stretching (~1640–1680 cm) and pyrazole C-N vibrations (~1500 cm) .

- Crystallography: Grow single crystals via slow evaporation (solvent: DCM/hexane). X-ray diffraction resolves bond angles and confirms spatial orientation of substituents, critical for understanding steric effects .

- HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with ESI-MS to verify molecular weight and detect impurities .

What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from bioavailability or metabolic instability. Key approaches include:

Metabolite Identification: Perform LC-MS/MS on plasma samples from in vivo studies to detect phase I/II metabolites. For example, oxidation of the furan ring or cleavage of the urea bond may reduce activity .

Pharmacokinetic Profiling: Measure logP (octanol/water partitioning) to assess membrane permeability. If logP >3, consider PEGylation or pro-drug strategies to enhance solubility .

Target Engagement Assays: Use bioluminescence resonance energy transfer (BRET) or surface plasmon resonance (SPR) to confirm target binding in physiological environments, addressing false negatives from in vitro assays .

How can computational methods predict the binding interactions of this compound with biological targets such as glucokinase or antimicrobial enzymes?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions. The pyrazole ring may form π-π stacking with aromatic residues (e.g., Phe in glucokinase), while the urea moiety hydrogen-bonds with catalytic lysine or aspartate .

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess stability of binding poses. Key metrics include root-mean-square deviation (RMSD) <2 Å and consistent hydrogen-bond occupancy (>70%) .

- QSAR Modeling: Train models using descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict activity against gram-positive bacteria (R >0.8) .

What experimental designs are recommended to optimize the solubility and stability of this urea derivative for pharmacological studies?

Level: Advanced

Methodological Answer:

Co-Solvent Systems: Screen solvents (e.g., DMSO, PEG-400) at 10–20% v/v in PBS (pH 7.4) to improve solubility. Avoid >1% DMSO in in vivo formulations due to toxicity .

pH-Dependent Stability: Conduct accelerated degradation studies (40°C, 75% humidity) across pH 1–3. Urea bonds are prone to hydrolysis at pH <3 or >8; buffer with citrate (pH 4–6) for optimal stability .

Lyophilization: Prepare lyophilized powders using cryoprotectants (trehalose/mannitol) for long-term storage. Reconstitute in saline for dose-response studies .

How can researchers address challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Level: Advanced

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors to control exothermic reactions (e.g., pyrazole alkylation). Residence time <5 minutes at 60°C minimizes byproducts .

- Catalytic Optimization: Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings involving furan boronic esters, achieving >90% yield with 0.5 mol% catalyst loading .

- Process Analytics: Employ in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust feed rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.